Isonicotinic acid, morpholide

Beschreibung

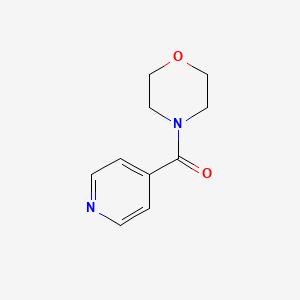

Isonicotinic acid, morpholide (IUPAC name: morpholin-4-yl(isonicotinoyl)methanone) is a derivative of isonicotinic acid, where the carboxylic acid group is replaced by a morpholine amide moiety. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.2145 g/mol . Structurally, it combines the pyridine ring of isonicotinic acid with the six-membered morpholine ring, enhancing its stability and modifying its reactivity.

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

morpholin-4-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C10H12N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |

InChI-Schlüssel |

LKCRGBNWPDHINV-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, morpholide typically involves the reaction of isonicotinic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of isonicotinic acid, morpholide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Isonicotinic acid, morpholide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

Oxidation: N-oxides of isonicotinic acid, morpholide.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Isonicotinic acid morpholide derivatives have pharmaceutical applications, specifically as antitussives and anti-inflammatory agents .

Antitussive Application:

- Activity Certain isonipecotic acid morpholides exhibit antitussive activity .

- Examples N-methyl 1-(3-phenylpropyl)-4-allyl-isonipecotamide, N-isopropyl-l(3-phenylpropyl)-4-ally1-isonipecotamide, 1-(3-phenylpropyl)-4-allyl-isonipecotic acid morpholide and 1-(3-phenylpropyl)-4-(2-propinyl)-isonipecotic acid morpholide hydrochlorides are examples of compounds with antitussive activity .

- Testing The antitussive effect of l(3-phenylpropyl)-4-allylisonipecotic acid morpholide hydrochloride has been studied in cats, using a method described by R. Domenjoz .

- Method Healthy cats are narcotized, and the Nervus laryngeus superior is stimulated with an irritation-electrode. Cough reflexes are registered using a Marey capsule connected to a respiration-cannula .

- Dosage Cough reflexes were inhibited with about 1 mg/kg of the active compound, injected intravenously as a 0.5% aqueous solution just before irritation .

Anti-Inflammatory Applications:

- Isonicotinoyl-based compounds Novel scaffolds containing isonicotinoyl motifs have been synthesized and studied for anti-inflammatory properties .

- Activity Compounds 5 and 6, which are isonicotinates, exhibit high anti-inflammatory activity . Compound 5, an isonicotinate of meta-aminophenol, shows the most potency .

- Potency Compound 5 has an IC50 value of 1.42 ± 0.1 µg/mL, which is eight times better than that of Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) .

Wirkmechanismus

The mechanism of action of isonicotinic acid, morpholide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of essential biomolecules, leading to antimicrobial effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Isonicotinic Acid (C₆H₅NO₂)

- Structural Differences : Lacks the morpholine amide group; instead, it retains a carboxylic acid functional group at the 4-position of the pyridine ring.

- Reactivity : Exhibits higher acidity (pKa ~1.8) compared to nicotinic acid (pKa ~2.5) due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, stabilizing the carboxylate anion .

- Metabolism : Microorganisms like Sarcina spp. and Bacillus spp. hydroxylate isonicotinic acid at the 2- and 6-positions to form intermediates like 2-hydroxyisonicotinic acid and citrazinic acid, ultimately yielding CO₂ and NH₄⁺ .

- Applications : Used as a linker in MOFs to enhance photocatalytic activity (e.g., in methylene blue degradation) .

Isoniazid (Isonicotinic Acid Hydrazide, C₆H₇N₃O)

- Structural Differences : Contains a hydrazide (-NH-NH₂) group instead of the carboxylic acid or morpholine amide.

- Metabolism : Degraded by Mycobacterium smegmatis into isonicotinic acid and hydrazine, with subsequent metabolism mirroring that of isonicotinic acid .

- Functional Contrast : While isoniazid is a frontline antitubercular drug, isonicotinic acid, morpholide lacks direct therapeutic applications but shares utility in material science .

Pentanoic Acid, Morpholide (C₉H₁₇NO₂)

- Structural Differences: A linear aliphatic morpholide derivative (pentanoic acid backbone) versus the aromatic pyridine core in isonicotinic acid, morpholide.

- Molecular Weight : 171.2368 g/mol, lighter due to the absence of aromatic rings .

- Applications : Primarily used in organic synthesis; lacks the coordination chemistry applications seen in isonicotinic acid derivatives .

Table 1: Comparative Data for Isonicotinic Acid, Morpholide and Analogues

Nicotinic Acid (C₆H₅NO₂)

- Structural Similarity : Both nicotinic and isonicotinic acids are pyridinecarboxylic acids but differ in the position of the carboxylic group (3-position vs. 4-position).

- Reactivity : Nicotinic acid has lower reaction rate constants due to weaker electron-withdrawing effects, reducing carboxylate stability compared to isonicotinic acid .

- Metabolism : Generates propionic acid and acetic acid as intermediates, unlike isonicotinic acid, which produces hydroxylated derivatives .

Key Research Findings

- Metabolic Pathways : Isonicotinic acid, morpholide’s pyridine ring undergoes hydroxylation similar to isonicotinic acid, but its morpholide group may slow microbial degradation compared to the hydrazide in isoniazid .

- Coordination Chemistry : The morpholide group enhances ligand stability in MOFs compared to carboxylic acid derivatives, improving catalytic performance in dye degradation .

- Electronic Effects : The electron-withdrawing pyridine nitrogen in isonicotinic acid derivatives increases acidity and reactivity, a property exploited in MOF design .

Biologische Aktivität

Isonicotinic acid morpholide (IAM) is a compound derived from isonicotinic acid, which has gained attention for its potential therapeutic applications. This article explores the biological activity of IAM, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Isonicotinic acid morpholide is characterized by its morpholine ring attached to the isonicotinic acid structure. The chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Activity

1. Antimicrobial Activity

IAM has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of mycolic acid synthesis, crucial for the integrity of the bacterial cell wall. This action is similar to that of isoniazid (INH), a well-known anti-tubercular agent that also requires activation by catalase-peroxidase enzymes in bacteria .

2. Cytotoxicity and Antiproliferative Effects

Research indicates that IAM exhibits cytotoxic effects on various cancer cell lines. A study assessed its antiproliferative activity against a panel of human cancer cell lines and found that IAM inhibited cell growth effectively, with IC50 values ranging from 12 to 40 µM . The compound's ability to induce apoptosis and block the cell cycle in specific phases further underscores its potential as an anticancer agent .

IAM's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar to INH, IAM may inhibit enzymes involved in mycolic acid biosynthesis, thereby disrupting bacterial cell wall formation .

- Radical Formation : IAM may generate reactive oxygen species (ROS) that contribute to its cytotoxic effects on cancer cells .

- Gene Expression Modulation : Studies have shown that IAM influences the expression of genes related to drug metabolism, such as NAT1 and NAT2, which are involved in the acetylation process of drugs .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.